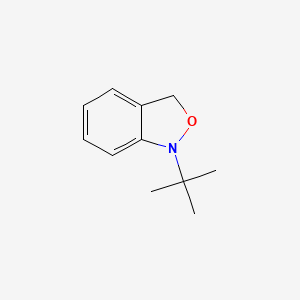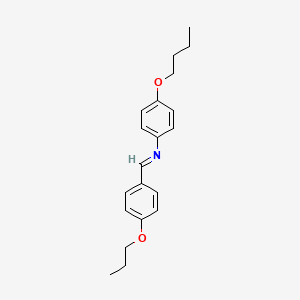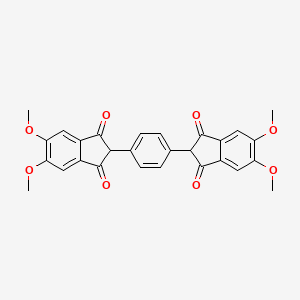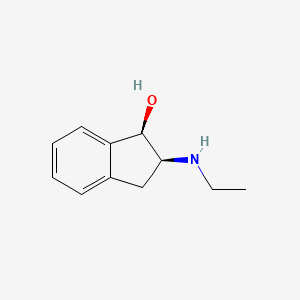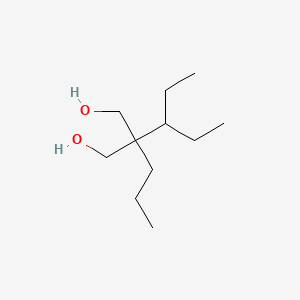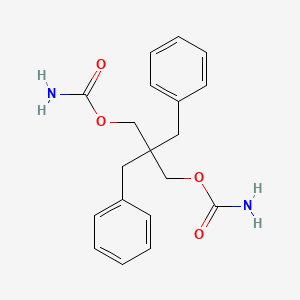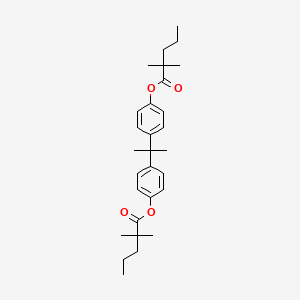
Propane-2,2-diyldibenzene-4,1-diyl bis(2,2-dimethylpentanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-2,2-diyldibenzene-4,1-diyl bis(2,2-dimethylpentanoate) is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its propane backbone, which is substituted with benzene rings and ester groups, making it a versatile molecule for chemical synthesis and industrial applications.
Preparation Methods
The synthesis of Propane-2,2-diyldibenzene-4,1-diyl bis(2,2-dimethylpentanoate) involves multiple steps, typically starting with the preparation of the propane backbone and subsequent substitution with benzene rings and ester groups. One common method involves the reaction of propane-2,2-diyldibenzene with 2,2-dimethylpentanoic acid under esterification conditions. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propane-2,2-diyldibenzene-4,1-diyl bis(2,2-dimethylpentanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Propane-2,2-diyldibenzene-4,1-diyl bis(2,2-dimethylpentanoate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s ester groups make it a potential candidate for studying ester hydrolysis and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of polymers and resins, where its structural properties contribute to the material’s strength and durability
Mechanism of Action
The mechanism of action of Propane-2,2-diyldibenzene-4,1-diyl bis(2,2-dimethylpentanoate) involves its interaction with molecular targets through its ester and benzene groups. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The benzene rings can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .
Comparison with Similar Compounds
Propane-2,2-diyldibenzene-4,1-diyl bis(2,2-dimethylpentanoate) can be compared with similar compounds such as:
Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate): This compound has methoxy groups instead of dimethylpentanoate groups, which affects its reactivity and applications.
Tetraphenyl (propane-2,2-diylbis(4,1-phenylene)) bis(phosphate): This compound contains phosphate groups, making it more suitable for applications in flame retardants and plasticizers.
The uniqueness of Propane-2,2-diyldibenzene-4,1-diyl bis(2,2-dimethylpentanoate) lies in its specific ester groups, which provide distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
24073-10-7 |
|---|---|
Molecular Formula |
C29H40O4 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[4-[2-[4-(2,2-dimethylpentanoyloxy)phenyl]propan-2-yl]phenyl] 2,2-dimethylpentanoate |
InChI |
InChI=1S/C29H40O4/c1-9-19-27(3,4)25(30)32-23-15-11-21(12-16-23)29(7,8)22-13-17-24(18-14-22)33-26(31)28(5,6)20-10-2/h11-18H,9-10,19-20H2,1-8H3 |
InChI Key |
NVKUBPHCJFPRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C(C)(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


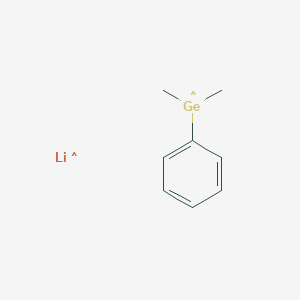


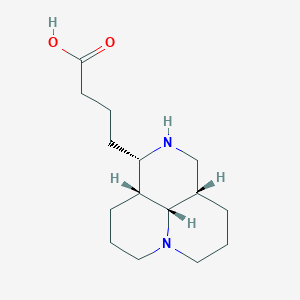

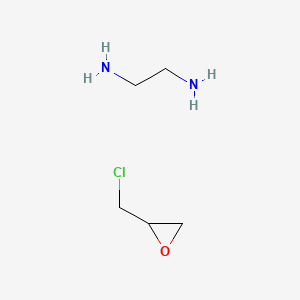
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)

